![molecular formula C23H23NO4S B2535754 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide CAS No. 1448071-21-3](/img/structure/B2535754.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

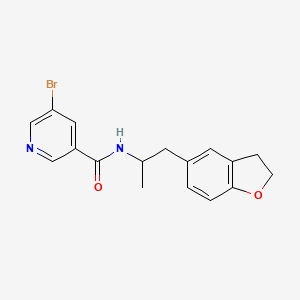

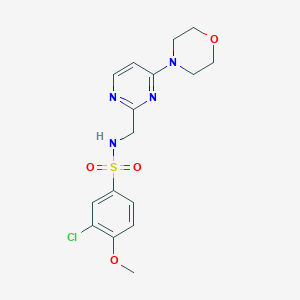

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Benzenesulfonamide is a common moiety in pharmaceutical drugs and has various biological activities.

Molecular Structure Analysis

Biphenyl consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .Chemical Reactions Analysis

Biphenyl is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . Biphenyl is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .Wissenschaftliche Forschungsanwendungen

Structural and Functional Insights

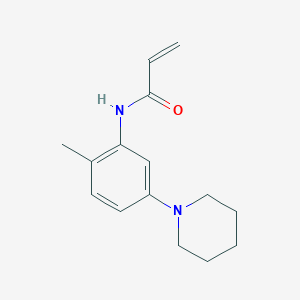

Biphenylsulfonamide Endothelin Antagonists Biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists. The ortho substitution of N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide led to the discovery of this series. In particular, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide derivatives demonstrated significant binding affinity and functional activity against ETA, with modifications on the pendant phenyl ring enhancing the binding and activity. These compounds showed potential in inhibiting the pressor effect caused by ET-1 infusion in animal models, indicating their role in inhibiting the in vivo activity of endothelin-1 in nonhuman primates (Murugesan et al., 1998).

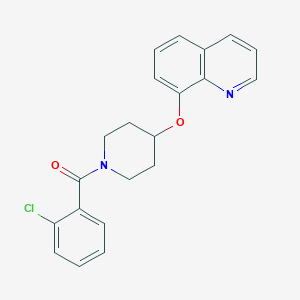

Kynurenine 3-Hydroxylase Inhibitors N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. These compounds, including derivatives of this compound, exhibited high-affinity inhibition of this enzyme. The synthesis and structure-activity relationship (SAR) analysis suggested their potential in blocking the kynurenine pathway, which is significant in the context of neuronal injury (Röver et al., 1997).

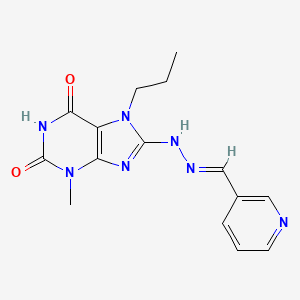

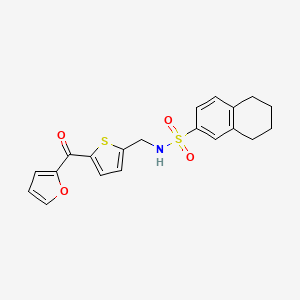

Pharmacokinetic Properties in Various Species The pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives, including this compound, have been studied across different species (rats, dogs, monkeys). The research focused on understanding the systemic clearance, oral bioavailability, and the potential of certain derivatives as prodrugs. These studies provide crucial insights into the metabolic pathways and the potential therapeutic implications of these compounds (Stearns et al., 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

For instance, the biphenyl group is a common motif in many pharmaceuticals and the sulfonamide group is a functional group that is found in many antibiotics .

Mode of Action

The mode of action would depend on the specific biological target of the compound. For instance, sulfonamides are known to inhibit bacterial enzymes, preventing the bacteria from synthesizing folic acid, which is necessary for their growth and reproduction .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Based on the presence of the sulfonamide group, it could potentially interfere with pathways involving enzymes that require folic acid .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For instance, if it acts like other sulfonamides, it could potentially inhibit bacterial growth .

Eigenschaften

IUPAC Name |

3-acetyl-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4S/c1-17(25)20-9-6-10-22(15-20)29(27,28)24-16-23(2,26)21-13-11-19(12-14-21)18-7-4-3-5-8-18/h3-15,24,26H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQOJUYNDNOPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2535684.png)

![Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2535687.png)

![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535690.png)